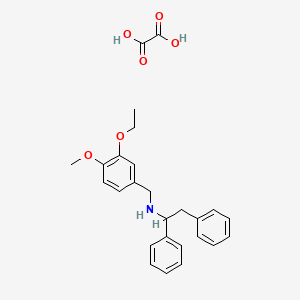
1-(3-methylcyclopentyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylcyclopentyl)-4-phenylpiperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(3-methylcyclopentyl)-4-phenylpiperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been used to study the effects of psychoactive drugs on behavior and cognition in animal models.
Mécanisme D'action
1-(3-methylcyclopentyl)-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2C receptors. It also acts as an antagonist at dopamine receptors, specifically the D2 receptor. The exact mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of these neurotransmitter systems, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-(3-methylcyclopentyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been shown to increase heart rate and blood pressure, as well as cause dilation of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-methylcyclopentyl)-4-phenylpiperazine in lab experiments is its well-characterized pharmacology. Its effects on neurotransmitter systems have been extensively studied, making it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, one limitation of using 1-(3-methylcyclopentyl)-4-phenylpiperazine is its potential for side effects, such as changes in heart rate and blood pressure, which may confound experimental results.
Orientations Futures
There are several future directions for research on 1-(3-methylcyclopentyl)-4-phenylpiperazine. One area of research is the development of more selective agonists and antagonists for serotonin and dopamine receptors. Another area of research is the development of novel psychoactive drugs based on the structure of 1-(3-methylcyclopentyl)-4-phenylpiperazine. Finally, further research is needed to fully understand the mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-(3-methylcyclopentyl)-4-phenylpiperazine, or 1-(3-methylcyclopentyl)-4-phenylpiperazine, is a psychoactive drug that has been widely studied for its potential applications in scientific research. Its well-characterized pharmacology and potential applications in the field of neuroscience make it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, its potential for side effects and the need for further research on its mechanism of action highlight the importance of continued research in this area.
Méthodes De Synthèse
The synthesis of 1-(3-methylcyclopentyl)-4-phenylpiperazine is a multi-step process that involves the reaction of 1-(3-methylcyclopentyl)piperazine with phenylacetic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified using various techniques, such as recrystallization and chromatography.
Propriétés
IUPAC Name |
1-(3-methylcyclopentyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-14-7-8-16(13-14)18-11-9-17(10-12-18)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHZXKWVPQOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415984 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)



![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)